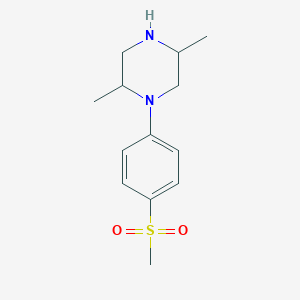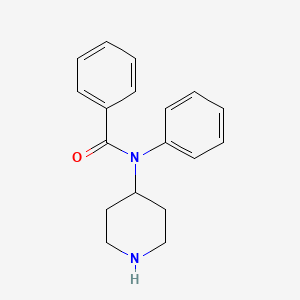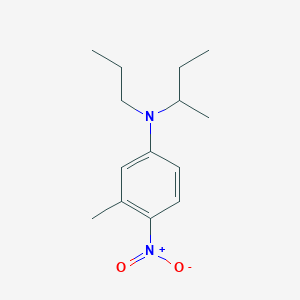
Benzenamine, 3-methyl-N-(1-methylpropyl)-4-nitro-N-propyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenamine, 3-methyl-N-(1-methylpropyl)-4-nitro-N-propyl- is an organic compound belonging to the class of aromatic amines It is characterized by the presence of a benzene ring substituted with a nitro group, a methyl group, and two alkylamine groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 3-methyl-N-(1-methylpropyl)-4-nitro-N-propyl- typically involves multi-step organic reactions. One common method is the nitration of 3-methylbenzenamine, followed by alkylation. The nitration process involves treating 3-methylbenzenamine with a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the para position. The resulting nitro compound is then subjected to alkylation using appropriate alkyl halides under basic conditions to introduce the N-(1-methylpropyl) and N-propyl groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity Benzenamine, 3-methyl-N-(1-methylpropyl)-4-nitro-N-propyl-.
Analyse Des Réactions Chimiques
Types of Reactions
Benzenamine, 3-methyl-N-(1-methylpropyl)-4-nitro-N-propyl- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form nitroso derivatives.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium or platinum catalyst.
Reduction: Oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of 3-methyl-N-(1-methylpropyl)-4-amino-N-propylbenzenamine.
Reduction: Formation of nitroso derivatives.
Substitution: Halogenated derivatives of the benzene ring.
Applications De Recherche Scientifique
Benzenamine, 3-methyl-N-(1-methylpropyl)-4-nitro-N-propyl- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential pharmacological properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of Benzenamine, 3-methyl-N-(1-methylpropyl)-4-nitro-N-propyl- involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The alkylamine groups can also modulate the compound’s binding affinity and specificity towards its targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzenamine, 3-methyl-: Lacks the nitro and alkylamine groups, resulting in different chemical properties and reactivity.
Benzenamine, 4-nitro-: Lacks the methyl and alkylamine groups, affecting its biological activity and applications.
Benzenamine, N-propyl-: Lacks the nitro and methyl groups, leading to variations in its chemical behavior.
Uniqueness
Benzenamine, 3-methyl-N-(1-methylpropyl)-4-nitro-N-propyl- is unique due to the combination of its substituents, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
821777-12-2 |
|---|---|
Formule moléculaire |
C14H22N2O2 |
Poids moléculaire |
250.34 g/mol |
Nom IUPAC |
N-butan-2-yl-3-methyl-4-nitro-N-propylaniline |
InChI |
InChI=1S/C14H22N2O2/c1-5-9-15(12(4)6-2)13-7-8-14(16(17)18)11(3)10-13/h7-8,10,12H,5-6,9H2,1-4H3 |
Clé InChI |
UBOXXOQPYRSORJ-UHFFFAOYSA-N |
SMILES canonique |
CCCN(C1=CC(=C(C=C1)[N+](=O)[O-])C)C(C)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(Ethylamino)thieno[3,2-d]pyrimidine-6-carboxamide](/img/structure/B13876733.png)
![2-(2-Chlorophenyl)-2,7-diazaspiro[4.4]nonane](/img/structure/B13876735.png)
![Diethyl 2-[[5-(methoxymethoxy)-2-nitrophenyl]methyl]propanedioate](/img/structure/B13876738.png)
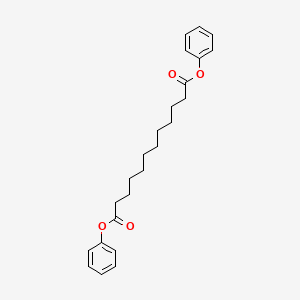

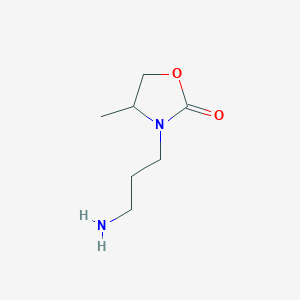
![Tert-butyl 5-amino-3-[2-(2,5-dimethoxyphenyl)ethyl]pyrazole-1-carboxylate](/img/structure/B13876778.png)
![2-{[(5-Chloro-2-thienyl)carbonyl]amino}nicotinic acid](/img/structure/B13876785.png)
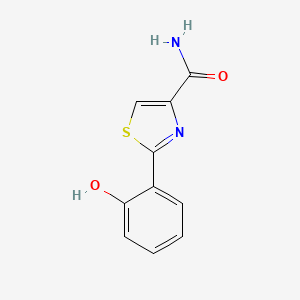
![[3-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]phenyl]methyl methanesulfonate](/img/structure/B13876796.png)
